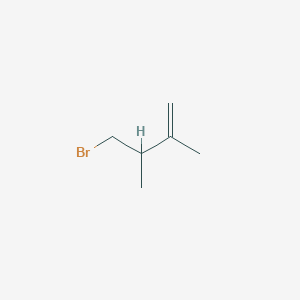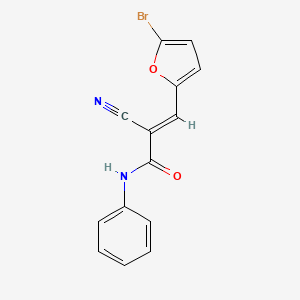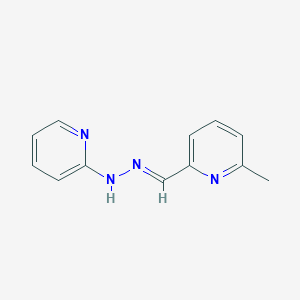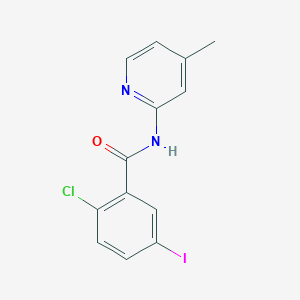
4-溴-2,3-二甲基丁-1-烯
描述
4-Bromo-2,3-dimethylbut-1-ene: is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by a bromine atom attached to the fourth carbon of a butene chain, which also has two methyl groups attached to the second and third carbons
科学研究应用
4-Bromo-2,3-dimethylbut-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical compounds, particularly those that require a brominated intermediate.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dimethylbut-1-ene can be synthesized through various methods. One common approach involves the bromination of 2,3-dimethylbut-1-ene. This reaction typically uses bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that add to the double bond of 2,3-dimethylbut-1-ene, resulting in the formation of 4-bromo-2,3-dimethylbut-1-ene .
Industrial Production Methods: In an industrial setting, the production of 4-bromo-2,3-dimethylbut-1-ene may involve continuous flow processes to ensure efficient and scalable synthesis. The use of bromine in a controlled environment, along with appropriate catalysts and reaction conditions, can optimize the yield and purity of the compound.
化学反应分析
Types of Reactions: 4-Bromo-2,3-dimethylbut-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Bromine (Br2): Used for bromination reactions.
Potassium tert-butoxide (KOtBu): Used for elimination reactions.
Hydrogen halides (HX): Used for addition reactions.
Major Products:
Alcohols and Ethers: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Dihalides and Haloalkanes: Formed through addition reactions.
作用机制
The mechanism of action of 4-bromo-2,3-dimethylbut-1-ene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or free radicals. For example, in bromination reactions, the compound forms a bromonium ion intermediate, which then undergoes nucleophilic attack to yield the final product . The specific molecular targets and pathways depend on the type of reaction and the reagents involved.
相似化合物的比较
4-Bromo-1-butene: Another brominated alkene with a similar structure but without the methyl groups on the butene chain.
2-Bromo-3,3-dimethylbut-1-ene: A compound with a similar bromine substitution but different methyl group positioning.
Uniqueness: 4-Bromo-2,3-dimethylbut-1-ene is unique due to the presence of both bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. The specific positioning of these groups allows for selective reactions and the formation of distinct products compared to other similar compounds.
属性
IUPAC Name |
4-bromo-2,3-dimethylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h6H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEGBTSWRVDATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570423 | |
| Record name | 4-Bromo-2,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58654-04-9 | |
| Record name | 4-Bromo-2,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B1657836.png)
![(Z)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B1657838.png)
![N-[(phenylsulfanyl)methyl]benzamide](/img/structure/B1657840.png)
![4-[(4E)-3-methyl-5-oxo-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B1657842.png)
![3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B1657843.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B1657844.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B1657845.png)
![(4Z)-2-(4-ethylphenyl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one](/img/structure/B1657846.png)
![4-ethoxy-3-nitro-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B1657847.png)
![(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B1657851.png)
![2-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)-methylamino]benzoic acid](/img/structure/B1657853.png)

